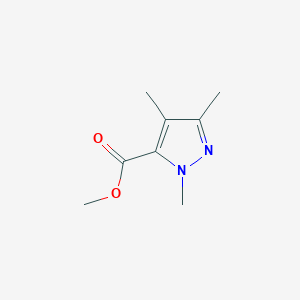

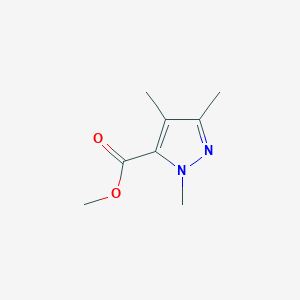

Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2,4,5-trimethylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5-6(2)9-10(3)7(5)8(11)12-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUDOHHJNZEDML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80665313 | |

| Record name | Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773136-70-2 | |

| Record name | Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate is a polysubstituted heterocyclic compound of significant interest as a versatile building block in medicinal and agrochemical research. The precise arrangement of its four substituents on the pyrazole core presents a notable synthetic challenge, primarily revolving around the control of regioselectivity. This in-depth technical guide provides a comprehensive analysis of the viable synthetic strategies for this target molecule. We will dissect two primary retrosynthetic approaches: a direct, one-pot cyclocondensation and a two-step sequence involving N-alkylation of a pyrazole intermediate. Each route is detailed with step-by-step protocols, mechanistic insights, and a critical evaluation of its advantages and limitations, empowering researchers to make informed decisions based on experimental context, scale, and available resources.

Introduction: The Strategic Importance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of blockbuster drugs such as Celecoxib and Sildenafil.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding allow it to serve as a bioisostere for various functional groups, leading to a broad spectrum of biological activities.[3][4] The target molecule, this compound, encapsulates the synthetic complexity inherent in this class. The successful construction of this tetrasubstituted pyrazole hinges on the strategic and regioselective formation of the heterocyclic core, a challenge that has driven the development of numerous innovative synthetic methodologies.[1] This guide will explore the most logical and field-proven pathways to access this specific molecule.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis reveals two primary bond disconnections for forming the pyrazole ring, leading to two distinct strategic approaches. The most common and robust method for pyrazole synthesis is the cyclocondensation between a hydrazine derivative and a 1,3-dicarbonyl compound.[4][5]

Caption: Workflow for Route I: Direct Cyclocondensation.

Experimental Protocol: Route I

Objective: To synthesize this compound via acid-catalyzed cyclocondensation.

Materials:

-

Methylhydrazine (1.0 eq)

-

Methyl 2-methyl-3-oxobutanoate (1.0 eq)

-

Ethanol (as solvent)

-

Glacial Acetic Acid (catalytic amount, e.g., 0.1 eq)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 2-methyl-3-oxobutanoate (1.0 eq) and ethanol (approx. 0.2 M concentration).

-

Slowly add methylhydrazine (1.0 eq) to the stirred solution at room temperature.

-

Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture. [6]4. Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to isolate the desired regioisomer from any potential side products.

| Parameter | Value / Condition | Rationale |

| Reactants | Methylhydrazine, Methyl 2-methyl-3-oxobutanoate | Provides all necessary atoms for the target structure. |

| Solvent | Ethanol | Common, effective solvent for condensation reactions. [7] |

| Catalyst | Glacial Acetic Acid | Promotes the desired regioselectivity. [6] |

| Temperature | Reflux (~78 °C) | Provides sufficient energy to overcome the activation barrier. |

| Expected Yield | 60-75% (after purification) | Typical for this type of regioselective condensation. |

| Primary Challenge | Formation of the 1,4,5-trimethyl isomer. | Requires careful chromatographic separation. |

Synthesis Route II: Two-Step Synthesis via N-Alkylation

This strategy prioritizes a non-ambiguous initial ring formation followed by a potentially complex alkylation step. It is often employed when direct condensation yields inseparable isomeric mixtures or when starting materials for the direct route are inaccessible.

Step A: Synthesis of Methyl 3,4-dimethyl-1H-pyrazole-5-carboxylate

This initial step involves the reaction of hydrazine (as hydrate or sulfate) with the β-ketoester. Since hydrazine is symmetrical, the issue of N-substitution regiochemistry is eliminated at this stage.

Protocol: The procedure is analogous to Route I, with the substitution of methylhydrazine for hydrazine hydrate (1.0 eq). The reaction typically proceeds cleanly to give the NH-pyrazole intermediate, which can often be isolated by precipitation or simple extraction.

Step B: N-Methylation of the Pyrazole Intermediate

The introduction of the N1-methyl group is the critical step. The pyrazole anion, formed by deprotonation with a suitable base, can be alkylated. However, this can lead to a mixture of N1 and N2 alkylated products. [8] Causality Behind Experimental Choices: The choice of methylating agent and base/solvent system is crucial. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic polar solvent like Dimethylformamide (DMF) effectively generate the pyrazole anion. The use of dimethyl carbonate as a methylating agent is a greener and safer alternative to highly toxic reagents like dimethyl sulfate or methyl iodide. [9][10]

Caption: Workflow for Route II, Step B: N-Methylation.

Experimental Protocol: Route II, Step B

Objective: To N-methylate Methyl 3,4-dimethyl-1H-pyrazole-5-carboxylate.

Materials:

-

Methyl 3,4-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Dimethyl Carbonate (1.5-2.0 eq)

-

Water, Ethyl Acetate, Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add the pyrazole intermediate (1.0 eq) and dissolve in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes.

-

Add dimethyl carbonate (1.5 eq) dropwise to the reaction mixture.

-

Heat the mixture to 80-100 °C and maintain for 2-4 hours, monitoring by TLC. [9]5. Cool the reaction to room temperature and cautiously quench by the slow addition of water.

-

Extract the aqueous mixture multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil via column chromatography to separate the N1-methyl (desired) and N2-methyl (isomer) products.

| Parameter | Value / Condition | Rationale |

| Base | NaH | Strong, non-nucleophilic base for complete anion formation. |

| Solvent | Anhydrous DMF | Aprotic, polar solvent stabilizes the anion. |

| Methylating Agent | Dimethyl Carbonate | Effective and less toxic alternative to traditional agents. [10] |

| Temperature | 80-100 °C | Drives the alkylation reaction to completion. |

| Expected Yield | 70-85% (combined isomers) | Alkylation is typically high-yielding. |

| Primary Challenge | Formation of the N2-methyl isomer. | Requires careful chromatographic separation. |

Comparative Analysis and Expert Recommendation

| Feature | Route I: Direct Cyclocondensation | Route II: N-Alkylation |

| Number of Steps | 1 | 2 |

| Atom Economy | Higher | Lower |

| Regioselectivity | Controlled by pH, but isomer formation is likely. | Two points of isomer formation (Step A and B), but often more distinct separation is possible. |

| Reagent Safety | Generally safe reagents. | Requires handling of NaH (pyrophoric) and DMF (toxic). |

| Scalability | Excellent for large-scale synthesis if regioselectivity can be optimized. | More complex for scale-up due to reagent handling and an additional step. |

| Purification | Potentially difficult separation of regioisomers. | Separation of N1/N2 isomers is a known challenge but often achievable. |

Senior Scientist Recommendation:

For exploratory, lab-scale synthesis , Route I (Direct Cyclocondensation) is often the preferred starting point due to its efficiency and fewer steps. A careful screening of acidic catalysts and reaction conditions may yield a favorable isomeric ratio, simplifying purification.

For process development and scale-up , where purity and unambiguous product identity are paramount, Route II (N-Alkylation) may offer a more robust, albeit longer, pathway. While it involves more hazardous reagents, the two-step process allows for the isolation and characterization of the intermediate, providing greater control over the final product's purity. The use of safer methylating agents like dimethyl carbonate is strongly advised. [9][10]

Conclusion

The synthesis of this compound is a tractable but nuanced challenge that epitomizes the importance of regiochemical control in heterocyclic chemistry. Both direct condensation and a two-step alkylation strategy represent viable and scientifically sound approaches. The optimal choice is not universal but is dictated by the specific objectives of the research program, balancing the need for speed and efficiency against the demands of purity, safety, and scalability. By understanding the mechanistic principles behind each protocol, researchers can effectively navigate these challenges to access this valuable chemical scaffold.

References

-

Gioiello, A., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

-

Fustero, S., et al. (2011). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Chemical Society Reviews. Available at: [Link]

- Wallace, J.L. (2003). The Puzzling Case of the Pyrazole-Based COX-2 Inhibitors. Gastroenterology. This source discusses the application of pyrazole cores in pharmaceuticals like Celecoxib.

-

Zou, X., et al. (2023). Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles. Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (2022). Synthesis of pyrazoles. Available at: [Link]

-

Akher, F., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Krasavin, M., et al. (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega. Available at: [Link]

-

El-Faham, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]

- Heller, S.T. & Natarajan, S.R. (2006). One-Pot Synthesis of Pyrazole-5-Carboxylates by Cyclization of Hydrazone 1,4-dianions with Diethyl Oxalate. Organic Letters.

-

Kozlov, A.I., et al. (2019). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. Available at: [Link]

-

Kamal, A., et al. (2012). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Cerkovnik, J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

- Google Patents. (2014). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

- The Royal Society of Chemistry. (2006). Synthesis of Pyrazolines by a Site Isolated Resin-Bound Reagents Methodology.

-

Khan, M.A., et al. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate. Available at: [Link]

- Google Patents. (2021). CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.

-

Hradil, P., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules. Available at: [Link]

-

Khan, M.A., et al. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]

-

KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

- Google Patents. (1995). Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.

- Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available at: [Link]

- Google Patents. (2012). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

-

PrepChem.com. (2023). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available at: [Link]

Sources

- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 10. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

"Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate chemical properties and structure"

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate, a fully substituted heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The document details its chemical structure, physicochemical properties, spectroscopic profile, and reactivity. A representative synthesis protocol is provided, explaining the causal mechanisms behind the experimental choices. Furthermore, its applications as a versatile building block in the development of complex pharmaceutical and agrochemical compounds are discussed, grounded in authoritative references. This guide is intended to serve as a key resource for researchers leveraging this molecule in their scientific endeavors.

Chemical Identity and Structure

This compound is a polysubstituted pyrazole, an aromatic five-membered heterocycle containing two adjacent nitrogen atoms.[1][2] Its structure is characterized by methyl groups at positions 1, 3, and 4, and a methyl ester (carboxylate) group at position 5 of the pyrazole ring.[3] This extensive substitution pattern imparts specific steric and electronic properties that make it a valuable and versatile synthetic intermediate.[3]

The structural arrangement and key identifiers are summarized below.

1.1. Structural Diagram

The 2D chemical structure of this compound is depicted below.

Caption: 2D Structure of this compound

1.2. Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 773136-70-2 | [4][5][6] |

| Molecular Formula | C₈H₁₂N₂O₂ | [7][8] |

| Molecular Weight | 168.19 g/mol | [3][8] |

| IUPAC Name | This compound | [4] |

| InChI | 1S/C8H12N2O2/c1-5-6(2)9-10(3)7(5)8(11)12-4/h1-4H3 | [4][9] |

| InChIKey | OCUDOHHJNZEDML-UHFFFAOYSA-N | [4][9] |

| Canonical SMILES | COC(=O)C1=C(C)C(C)=NN1C | [5] |

| Synonyms | 1,3,4-trimethylpyrazol-5-carboxylic acid methyl ester | [7] |

Physicochemical and Spectroscopic Properties

2.1. Physicochemical Properties

| Property | Value | Source(s) |

| Physical Form | Liquid | [4][7] |

| Appearance | Colorless to Light Yellow | [10] |

| Purity | ≥98% (typical) | [5][7] |

| Solubility | Soluble in common organic solvents (e.g., Methanol, Chloroform, Dichloromethane). | Inferred |

| Storage | Sealed in dry, 2-8°C | [4] |

| XLogP3 | 1.2 | [8] |

| Hydrogen Bond Donors | 0 | [8] |

| Hydrogen Bond Acceptors | 3 | [8] |

2.2. Spectroscopic Profile (Predicted)

No publicly available, experimentally-derived spectra for this specific molecule were identified. The following data are predicted based on the analysis of structurally similar pyrazole derivatives and standard chemical shift tables. These serve as a guide for researchers to confirm the identity and purity of the compound.[11][12][13][14]

¹H-NMR (Proton NMR) (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~ 3.85 ppm | Singlet | 3H | -COOCH₃ | Methyl esters typically appear in this region. |

| ~ 3.75 ppm | Singlet | 3H | N-CH₃ (Position 1) | N-methyl groups on pyrazoles are deshielded. |

| ~ 2.30 ppm | Singlet | 3H | C-CH₃ (Position 3) | Methyl group adjacent to a nitrogen atom. |

| ~ 2.10 ppm | Singlet | 3H | C-CH₃ (Position 4) | Methyl group on the C4 position of the pyrazole ring. |

¹³C-NMR (Carbon NMR) (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) | Assignment | Rationale |

| ~ 162 ppm | C=O (Ester carbonyl) | Typical range for ester carbonyl carbons. |

| ~ 148 ppm | C3 (Pyrazole ring) | Quaternary carbon adjacent to two nitrogen atoms. |

| ~ 140 ppm | C5 (Pyrazole ring) | Quaternary carbon attached to the ester and N1. |

| ~ 115 ppm | C4 (Pyrazole ring) | Quaternary carbon at the C4 position. |

| ~ 51 ppm | -COOCH₃ | Methyl carbon of the ester group. |

| ~ 36 ppm | N-CH₃ (Position 1) | N-methyl carbon. |

| ~ 14 ppm | C-CH₃ (Position 3) | C-methyl carbon. |

| ~ 10 ppm | C-CH₃ (Position 4) | C-methyl carbon. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 2960-2850 cm⁻¹ | C-H Stretch | Aliphatic (Methyl groups) |

| ~ 1725 cm⁻¹ | C=O Stretch | Ester Carbonyl |

| ~ 1570 cm⁻¹ | C=N Stretch | Pyrazole Ring |

| ~ 1450-1380 cm⁻¹ | C-H Bend | Methyl groups |

| ~ 1250-1100 cm⁻¹ | C-O Stretch | Ester |

Mass Spectrometry (MS)

-

Method: Electron Ionization (EI)

-

Expected Molecular Ion [M]⁺: m/z = 168.09

-

Key Fragmentation Patterns: Loss of the methoxy group (-OCH₃, m/z = 137), loss of the carbomethoxy group (-COOCH₃, m/z = 109).

Synthesis and Purification

The synthesis of fully substituted pyrazoles is a cornerstone of heterocyclic chemistry, with the most common and robust method being the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[12][15] For this compound, a logical synthetic route involves the reaction of a suitably substituted β-ketoester with methylhydrazine.

3.1. Representative Synthesis Workflow

The following diagram outlines a representative workflow for the synthesis, based on established principles of pyrazole formation.[15][16]

Caption: Representative workflow for the synthesis of the target compound.

3.2. Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for the synthesis of similar tetrasubstituted pyrazoles and serves as a validated starting point.[15][16]

Objective: To synthesize this compound.

Materials:

-

Methyl 2,3-dimethylacetoacetate (1.0 equiv)

-

Methylhydrazine (1.1 equiv)

-

Absolute Ethanol (as solvent)

-

Glacial Acetic Acid (catalytic amount)

-

Ethyl acetate (for extraction)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2,3-dimethylacetoacetate (1.0 equiv) and absolute ethanol (approx. 5 mL per mmol of ketoester).

-

Reagent Addition: Begin stirring the solution and add a catalytic amount of glacial acetic acid (e.g., 2-3 drops). Slowly add methylhydrazine (1.1 equiv) dropwise to the mixture at room temperature.

-

Causality Insight: Methylhydrazine is added slowly to control the initial exothermic reaction. Acetic acid catalyzes the formation of the intermediate hydrazone and facilitates the subsequent cyclization by protonating the carbonyl oxygen, making it a better leaving group (as water).

-

-

Cyclocondensation: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketoester is consumed.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Dissolve the resulting crude oil in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid catalyst), water, and finally brine.

-

Causality Insight: The bicarbonate wash is crucial to remove the acid catalyst, which could interfere with the purification. The brine wash helps to remove residual water from the organic layer, improving drying efficiency.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

Self-Validation: Collect fractions and analyze by TLC to isolate the pure product. Combine the pure fractions and remove the solvent in vacuo.

-

-

Final Characterization: Confirm the structure and purity of the isolated liquid product using ¹H-NMR, ¹³C-NMR, and MS, comparing the results to the predicted spectroscopic data.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by the aromatic pyrazole core and the ester functional group. The full substitution on the ring significantly influences its behavior.

4.1. Pyrazole Ring Reactivity

-

Aromatic Stability: The pyrazole ring is aromatic and generally stable.

-

Electrophilic Aromatic Substitution: In unsubstituted pyrazoles, electrophilic attack preferentially occurs at the C4 position.[12] However, in this molecule, the C4 position is blocked by a methyl group, rendering the ring highly resistant to typical electrophilic aromatic substitution reactions like nitration or halogenation under standard conditions.

-

Deprotonation: The methyl groups on the pyrazole ring can potentially be deprotonated with very strong bases, but this is generally a difficult transformation.

-

Steric Hindrance: The methyl groups at positions 1, 3, and 4 provide significant steric shielding around the pyrazole core, which can reduce its accessibility for certain reactions.[13]

4.2. Ester Functional Group Reactivity

The methyl ester at the C5 position is the primary site of reactivity and serves as a versatile synthetic handle.

-

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid (1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid) under either acidic or basic (saponification) conditions. This carboxylic acid can then be used in further synthetic transformations.

-

Amidation: The ester can be converted to a wide range of amides through reaction with primary or secondary amines. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) by introducing diverse functional groups.[15]

-

Reduction: The ester can be reduced to the corresponding primary alcohol ( (1,3,4-trimethyl-1H-pyrazol-5-yl)methanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Research and Drug Development

Substituted pyrazoles are considered "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[17][18] this compound serves as a key building block for accessing novel, complex molecules in this class.

-

Pharmaceutical Intermediates: Its primary application is as an intermediate in the synthesis of potential therapeutic agents. The ester group allows for the facile introduction of various amide functionalities, which is a key step in building libraries of compounds for screening against biological targets such as kinases, GPCRs, and enzymes.[3][17] Pyrazole derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1]

-

Agrochemicals: The pyrazole scaffold is also prominent in modern agrochemicals, including fungicides, herbicides, and insecticides.[17] This compound can be used as a starting material for the synthesis of new crop protection agents.

-

Materials Science: Pyrazole-based ligands are used in coordination chemistry and for the development of functional materials. The specific substitution pattern of this molecule can be used to fine-tune the electronic and steric properties of resulting metal complexes or polymers.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data for structurally related pyrazole derivatives and general laboratory chemical safety practices should be followed.

-

General Hazards: Assumed to be an irritant. Chemicals of this class may cause skin, eye, and respiratory irritation.[6][13]

-

GHS Pictogram (Anticipated): GHS07 (Exclamation Mark)[6]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. Recommended storage temperature is 2-8°C.[4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Disclaimer: This information is for research and development purposes only. The user assumes all responsibility for the safe and proper handling of this chemical.[6]

References

-

Synthonix, Inc. (n.d.). This compound. Retrieved from [Link]

-

AbacipharmTech (n.d.). This compound. Retrieved from [Link]

-

YouTube (2019). synthesis of pyrazoles. Retrieved from [Link]

-

PubChem (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Retrieved from [Link]

-

Royalchem (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from [Link]

-

The Royal Society of Chemistry (n.d.). 1H and 13C NMR Spectra. Retrieved from [Link]

-

MDPI (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

RSC Publishing (2015). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Retrieved from [Link]

-

ResearchGate (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Retrieved from [Link]

-

NIH (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Retrieved from [Link]

-

ResearchGate (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Retrieved from [Link]

-

MDPI (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

KTU ePubl (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

PMC (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

PMC (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

Sources

- 1. royal-chem.com [royal-chem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 773136-70-2 [sigmaaldrich.com]

- 5. Synthonix, Inc > 773136-70-2 | this compound [synthonix.com]

- 6. This compound, 1G | Labscoop [labscoop.com]

- 7. This compound [cymitquimica.com]

- 8. This compound | C8H12N2O2 | CID 45082645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. 773136-70-2|this compound|BLD Pharm [bldpharm.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. mdpi.com [mdpi.com]

- 13. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. epubl.ktu.edu [epubl.ktu.edu]

- 16. ias.ac.in [ias.ac.in]

- 17. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dabrafenib: A Targeted BRAF Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dabrafenib, a potent and selective inhibitor of mutant BRAF kinases, for researchers, scientists, and professionals in drug development. It is important to note a clarification regarding the Chemical Abstracts Service (CAS) number. The CAS number provided in the query, 773136-70-2, corresponds to Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate[1][2][3][4][5][6][7][8][9][10]. The correct CAS number for Dabrafenib is 1195765-45-7 [11][12][13][14][15][16]. This guide will focus exclusively on Dabrafenib, also known by its synonym GSK2118436[11][12][14][15][16][17][18][19][20]. This document delves into the critical physicochemical properties, mechanism of action, and a curated list of suppliers for this pivotal oncology therapeutic.

Introduction: The Role of Dabrafenib in Precision Oncology

Dabrafenib (Tafinlar®) is a cornerstone in the field of targeted cancer therapy.[21] It is an orally bioavailable kinase inhibitor that has demonstrated significant clinical efficacy in the treatment of various cancers harboring specific mutations in the BRAF gene.[19][22] The discovery and development of Dabrafenib represent a paradigm shift in oncology, moving away from traditional cytotoxic chemotherapy towards a more personalized approach based on the genetic makeup of a patient's tumor.

Initially approved by the U.S. Food and Drug Administration (FDA) in 2013 for the treatment of unresectable or metastatic melanoma with BRAF V600E mutations, its indications have since expanded.[22][23] It is often used in combination with a MEK inhibitor, such as trametinib, to enhance its therapeutic effects and overcome resistance mechanisms.[22] This guide will provide the foundational knowledge necessary for researchers and drug development professionals to effectively work with and understand Dabrafenib.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Dabrafenib is essential for its handling, formulation, and in vitro/in vivo studies.

| Property | Value | Source |

| CAS Number | 1195765-45-7 | [11][12][13][16] |

| Synonyms | GSK2118436, GSK2118436A | [17][19][24] |

| Molecular Formula | C23H20F3N5O2S2 | [12][16][23] |

| Molecular Weight | 519.56 g/mol | [11][12] |

| IUPAC Name | N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | [13][25] |

| Appearance | Crystalline solid | [16] |

| Solubility | Insoluble in water; Soluble in DMSO (≥26 mg/mL) | [11] |

| Storage | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 3 months. | [18] |

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib is a potent, ATP-competitive inhibitor of RAF kinases.[17][24][26] Its primary targets are the mutated forms of the BRAF protein, particularly BRAF V600E, V600K, and V600D.[11][23] In normal cellular signaling, the RAS/RAF/MEK/ERK, also known as the MAPK pathway, plays a crucial role in regulating cell growth, proliferation, and survival.[27]

In many cancers, including approximately half of all melanomas, a mutation in the BRAF gene leads to a constitutively active BRAF protein.[21] This aberrant activation results in uncontrolled downstream signaling through the MAPK pathway, driving tumor cell proliferation and survival.[27]

Dabrafenib selectively binds to the ATP-binding site of the mutant BRAF kinase, inhibiting its activity.[23][26] This blockade prevents the phosphorylation of downstream targets MEK and ERK, ultimately leading to G1 cell cycle arrest and apoptosis in tumor cells.[26][28]

Caption: Dabrafenib inhibits the constitutively active mutant BRAF kinase, blocking the MAPK signaling pathway and subsequent tumor cell proliferation.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Dabrafenib against BRAF V600E.

Methodology:

-

Reagents: Recombinant human BRAF V600E kinase, MEK1 (inactive substrate), ATP, Dabrafenib stock solution (in DMSO), kinase assay buffer.

-

Procedure: a. Prepare a serial dilution of Dabrafenib in DMSO. b. In a 96-well plate, add the kinase, substrate, and diluted Dabrafenib. c. Initiate the reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated MEK1 using a suitable detection method (e.g., ELISA, Western blot, or a luminescence-based assay).

-

Data Analysis: Plot the percentage of inhibition against the logarithm of Dabrafenib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay

Objective: To assess the effect of Dabrafenib on the proliferation of BRAF V600E mutant cancer cells.

Methodology:

-

Cell Line: A375 human melanoma cell line (BRAF V600E positive).

-

Procedure: a. Seed A375 cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of Dabrafenib. c. Incubate for 72 hours. d. Measure cell viability using a colorimetric assay (e.g., MTT, XTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Synthesis and Impurities

The synthesis of Dabrafenib is a multi-step process.[19][29][30] Researchers should be aware of potential impurities that can arise during synthesis, such as the phenyl amino Dabrafenib impurity, which can be challenging to remove.[31] Careful control of reaction conditions is crucial to minimize the formation of such impurities and ensure the final product's purity.[31]

Safety and Handling

Dabrafenib is a potent pharmaceutical compound and should be handled with appropriate safety precautions.

-

Hazard Classification: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[32] It is also suspected of causing cancer and damaging fertility or the unborn child.[25]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[32]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[32] Use only in a well-ventilated area.

-

Disposal: Dispose of contaminated material as hazardous waste according to local regulations.

For detailed safety information, always refer to the supplier's Safety Data Sheet (SDS).[12][13][25][32][33]

Suppliers

Dabrafenib for research purposes is available from several reputable suppliers. It is crucial to source this compound from a reliable vendor to ensure its quality and purity for experimental use.

-

APExBIO [11]

-

TargetMol [17]

-

Thomas Scientific [36]

-

Probechem [14]

-

Verve Biosciences (for clinical-grade)[37]

-

PharmaCompass (provides a list of manufacturers)[38]

Note: The products from these suppliers are typically for research use only and not for human consumption.[15][17][18][20][34]

Conclusion

Dabrafenib remains a critical tool in the arsenal against BRAF-mutant cancers. Its high selectivity and potent inhibitory activity make it an invaluable agent for both clinical treatment and basic research into the mechanisms of cancer cell signaling. This guide provides a foundational understanding of Dabrafenib's properties, mechanism of action, and practical considerations for its use in a research setting. As the landscape of targeted therapy continues to evolve, a thorough comprehension of such pioneering molecules is indispensable for the next generation of cancer research and drug development.

References

-

R Discovery. (n.d.). What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? Retrieved from [Link]

-

Johnson, D. B., & Sosman, J. A. (2013). Dabrafenib and its use in the treatment of metastatic melanoma. Therapeutic Advances in Medical Oncology, 5(5), 283–293. [Link]

-

National Center for Biotechnology Information. (n.d.). Dabrafenib. PubChem. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Dabrafenib Mesylate? Synapse. Retrieved from [Link]

-

MedSchool. (n.d.). Dabrafenib | Drug Guide. Retrieved from [Link]

-

MacariusHealth. (n.d.). Dabrafenib - Uses, Side Effects, Warnings & FAQs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

AIM at Melanoma Foundation. (n.d.). Dabrafenib (Tafinlar) Targeted Therapy for Treatment of Melanoma. Retrieved from [Link]

-

Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358–362. [Link]

-

AMERICAN ELEMENTS. (n.d.). This compound | CAS 773136-70-2. Retrieved from [Link]

- Google Patents. (n.d.). WO2016059548A1 - Processes for the preparation of dabrafenib.

-

Ascierto, P. A., et al. (2013). Dabrafenib: a new opportunity for the treatment of BRAF V600-positive melanoma. Future Oncology, 9(7), 939–953. [Link]

-

King, A. J., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS One, 8(7), e67583. [Link]

-

ResearchGate. (n.d.). Scheme 5. Chemical route to the synthesis of dabrafenib. Retrieved from [Link]

-

Cambridge Bioscience. (n.d.). Dabrafenib (Mesylate) - MedChem Express. Retrieved from [Link]

-

PharmaCompass. (n.d.). Dabrafenib Mesylate | NDC API | Manufacturers | Suppliers. Retrieved from [Link]

-

Sethi, M. K., et al. (2016). Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Der Pharma Chemica, 8(7), 101-104. [Link]

-

Verve Biosciences. (n.d.). TAFINLAR Cost India UAE UK | Available Buy Generic Dabrafenib Price. Retrieved from [Link]

-

AbacipharmTech. (n.d.). Carbohydrate. Retrieved from [Link]

-

ChemBuyersGuide.com. (n.d.). BLD Pharmatech Co., Limited. Retrieved from [Link]

Sources

- 1. This compound | C8H12N2O2 | CID 45082645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. CAS # 773136-70-2, 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid methyl ester - chemBlink [chemblink.com]

- 4. americanelements.com [americanelements.com]

- 5. 1H-Pyrazole-5-carboxylicacid,1,3,4-trimethyl-,methylester(9CI), CasNo.773136-70-2 Xingtai huantai chemical industry products co., ltd China (Mainland) [huantai.lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 773136-70-2|this compound|BLD Pharm [bldpharm.com]

- 9. echemi.com [echemi.com]

- 10. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 11. apexbt.com [apexbt.com]

- 12. abmole.com [abmole.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Dabrafenib (GSK2118436) | BRAF V600E inhibitor | Probechem Biochemicals [probechem.com]

- 15. selleckchem.com [selleckchem.com]

- 16. caymanchem.com [caymanchem.com]

- 17. Dabrafenib | GSK2118436A | Raf inhibitor | TargetMol [targetmol.com]

- 18. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

- 19. medkoo.com [medkoo.com]

- 20. Selleck Chemical LLC Dabrafenib (GSK2118436) 100mg 1195765-45-7, Quantity: | Fisher Scientific [fishersci.com]

- 21. Dabrafenib (Tafinlar) Targeted Therapy for Treatment of Melanoma [curemelanoma.org]

- 22. Dabrafenib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]

- 23. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. medchemexpress.com [medchemexpress.com]

- 25. cdn.caymanchem.com [cdn.caymanchem.com]

- 26. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 27. medschool.co [medschool.co]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Dabrafenib synthesis - chemicalbook [chemicalbook.com]

- 31. derpharmachemica.com [derpharmachemica.com]

- 32. file.medchemexpress.com [file.medchemexpress.com]

- 33. chemicalbook.com [chemicalbook.com]

- 34. Dabrafenib (Mesylate) - MedChem Express [bioscience.co.uk]

- 35. medchemexpress.com [medchemexpress.com]

- 36. thomassci.com [thomassci.com]

- 37. TAFINLAR Cost India UAE UK | Available Buy Generic Dabrafenib Price Saudi Arabia Argentina Brazil Hungary Philippines Russia Europe China [cancermedicinesnetwork.com]

- 38. Dabrafenib Mesylate | NDC API | Manufacturers | Suppliers | Exporters [pharmacompass.com]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Substituted Pyrazole Carboxylates

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have consistently demonstrated a remarkable breadth of biological activities, leading to the development of numerous clinically significant drugs. Among these, substituted pyrazole carboxylates have emerged as a particularly promising class of compounds, offering a tunable scaffold for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the significant biological activities of substituted pyrazole carboxylates, delving into their mechanisms of action, structure-activity relationships, synthetic methodologies, and the experimental protocols used for their evaluation.

The Anticancer Potential of Substituted Pyrazole Carboxylates

The fight against cancer necessitates the continuous development of novel therapeutic agents that can selectively target cancer cells while minimizing toxicity to healthy tissues. Substituted pyrazole carboxylates have shown considerable promise in this arena, exhibiting potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.[1]

Mechanisms of Anticancer Activity

The anticancer activity of substituted pyrazole carboxylates is often attributed to their ability to inhibit key enzymes and signaling pathways that are dysregulated in cancer.

-

Kinase Inhibition: A primary mechanism of action for many anticancer pyrazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[2] For instance, certain pyrazole-based compounds have been shown to target the PI3K/Akt and MAPK/ERK signaling pathways, which are frequently hyperactivated in cancer.[2] By inhibiting these kinases, the compounds can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis. Molecular docking studies have further elucidated the binding modes of these compounds within the ATP-binding pockets of various kinases.[3][4]

-

Bcl-2 Inhibition: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism by which cancer cells evade programmed cell death. Substituted pyrazole derivatives have been designed to inhibit Bcl-2, thereby restoring the apoptotic pathway in cancer cells.[3] These compounds have been shown to downregulate Bcl-2 expression and upregulate the expression of pro-apoptotic proteins such as Bax and caspases.[3]

Structure-Activity Relationship (SAR) and Quantitative Data

The anticancer potency of substituted pyrazole carboxylates is highly dependent on the nature and position of the substituents on the pyrazole ring.

| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |

| Comp-1 | 1,3,5-trisubstituted pyrazole | MCF-7 (Breast) | 3.9 | [3] |

| Comp-2 | Pyrazole-5-carboxamide derivative | OVCAR3 (Ovarian) | 0.233 | [5] |

| Comp-3 | Pyrazole-5-carboxamide derivative | MCF-7 (Breast) | 0.304 | [5] |

| Comp-4 | Celecoxib analogue | Melanoma (LOX IMVI) | < 2 | [6] |

Table 1: Anticancer activity of selected substituted pyrazole carboxylates.

SAR studies have indicated that the presence of specific aromatic and heterocyclic moieties at the C3 and C5 positions of the pyrazole ring can significantly enhance anticancer activity.[3] Furthermore, the nature of the substituent at the N1 position can influence the compound's selectivity and potency.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (substituted pyrazole carboxylates) in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Efficacy of Substituted Pyrazole Carboxylates

The rise of antimicrobial resistance is a global health crisis, demanding the urgent discovery of new antimicrobial agents with novel mechanisms of action. Substituted pyrazole carboxylates have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive candidates for further development.[8]

Mechanisms of Antimicrobial Action

The antimicrobial effects of pyrazole derivatives are multifaceted and can involve the disruption of essential cellular processes in microorganisms.

-

Inhibition of DNA Gyrase: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. Several pyrazole derivatives have been identified as potent inhibitors of DNA gyrase, exhibiting a mechanism of action distinct from that of fluoroquinolones.[9][10][11][12] These compounds bind to the ATP-binding site of the GyrB subunit, preventing the supercoiling of DNA and leading to bacterial cell death.[12]

-

Disruption of Cell Wall Synthesis: Some pyrazole-containing compounds have been shown to interfere with the synthesis of the bacterial cell wall, a structure that is essential for maintaining cell integrity.[13] The precise molecular targets within this pathway are still under investigation for many pyrazole derivatives.

Structure-Activity Relationship (SAR) and Quantitative Data

The antimicrobial activity of substituted pyrazole carboxylates is influenced by the lipophilicity and electronic properties of the substituents.

| Compound ID | Substitution Pattern | Target Organism | MIC (µg/mL) | Reference |

| Comp-5 | Pyrazole-3,4-dicarboxylic acid derivative | Candida albicans | - | [8] |

| Comp-6 | Pyrazole carboxamide derivative | Rhizoctonia solani | 0.37 | [14][15] |

| Comp-7 | 3,5-diaryl-pyrazole-1-carboximidamide | Candida lipolytica | 15.6 | [16] |

Table 2: Antimicrobial activity of selected substituted pyrazole carboxylates.

SAR studies have revealed that the introduction of halogen atoms or other electron-withdrawing groups on the aromatic rings attached to the pyrazole core can enhance antimicrobial potency.[8] The presence of a carboxamide or carboxylate group is also often crucial for activity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Reading of Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Anti-inflammatory Properties of Substituted Pyrazole Carboxylates

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Substituted pyrazole carboxylates, most notably celecoxib, have been successfully developed as potent anti-inflammatory agents.[6][17]

Mechanism of Anti-inflammatory Action: COX-2 Inhibition

The primary mechanism underlying the anti-inflammatory effects of many pyrazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[18][19] COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[20][21] The diaryl-substituted pyrazole scaffold is a key structural feature for selective COX-2 inhibition.[22]

Structure-Activity Relationship (SAR) and In Vivo Data

The development of celecoxib has spurred extensive research into the SAR of pyrazole-based COX-2 inhibitors.

| Compound ID | Substitution Pattern | In Vivo Model | % Inhibition of Edema | Reference |

| Celecoxib analogue | 4,5-dihydro-pyrazol-1-yl]-benzenesulfonamide | Carrageenan-induced rat paw edema | 86.6 | [22] |

| Comp-8 | 1,3,4-trisubstituted pyrazole | Carrageenan-induced rat paw edema | 84.2 | [18] |

Table 3: In vivo anti-inflammatory activity of selected substituted pyrazole carboxylates.

Key SAR findings include the importance of a sulfonamide or a similar acidic group for binding to the COX-2 active site. The nature and substitution pattern of the aryl groups at the C3 and C5 positions of the pyrazole ring are critical for selectivity and potency.[18]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.

-

Compound Administration: Administer the test compounds orally or intraperitoneally to the rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Antiviral Activity of Substituted Pyrazole Carboxylates

The emergence and re-emergence of viral infections highlight the continuous need for new antiviral therapies. Pyrazole nucleoside analogues and other pyrazole derivatives have shown promising activity against a range of viruses.[23]

Mechanisms of Antiviral Action

The antiviral mechanisms of pyrazole carboxylates can vary depending on the specific compound and the target virus.

-

Inhibition of Viral Polymerases: Many pyrazole nucleoside analogues act as chain terminators after being incorporated into the growing viral DNA or RNA strand by viral polymerases. This is a common mechanism for antiviral nucleoside drugs.[24]

-

Neuraminidase Inhibition: Neuraminidase is a key enzyme on the surface of the influenza virus that is essential for the release of new virus particles from infected cells. Pyrazole derivatives have been designed to inhibit neuraminidase, thereby preventing the spread of the virus.[19][25][26][27] Molecular docking studies have shown that these compounds can bind to the active site of neuraminidase, interacting with key amino acid residues.[25]

Structure-Activity Relationship (SAR) and Quantitative Data

The antiviral activity of pyrazole derivatives is highly dependent on their structural features.

| Compound ID | Substitution Pattern | Target Virus | IC50 (µM) | Reference |

| Comp-9 | Pyrazole derivative | Influenza H1N1 | 5.4 | [25] |

| Comp-10 | Pyrazole derivative | Influenza A neuraminidase | 1.32 | [25] |

Table 4: Antiviral activity of selected substituted pyrazole carboxylates.

For pyrazole nucleosides, modifications to the sugar moiety and the pyrazole base can significantly impact their antiviral potency and selectivity.[23][28] For neuraminidase inhibitors, the presence of specific functional groups that can mimic the natural substrate (sialic acid) is crucial for activity.[25][27]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Step-by-Step Methodology:

-

Cell Monolayer Preparation: Grow a confluent monolayer of susceptible host cells in 6-well plates.

-

Virus Infection and Compound Treatment: Infect the cell monolayers with a known amount of virus in the presence of various concentrations of the test compound.

-

Overlay: After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict the spread of the virus to adjacent cells.

-

Incubation: Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death).

-

Plaque Visualization and Counting: Stain the cell monolayers with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Synthesis of Substituted Pyrazole Carboxylates

The synthesis of substituted pyrazole carboxylates can be achieved through various synthetic routes. The Knorr pyrazole synthesis and 1,3-dipolar cycloaddition reactions are among the most common and versatile methods.[29][30][31][32]

Knorr Pyrazole Synthesis

This classical method involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.

General Procedure:

-

Dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid).

-

Add the hydrazine or substituted hydrazine to the solution.

-

Heat the reaction mixture under reflux for several hours.

-

Cool the reaction mixture and isolate the product by filtration or extraction.

-

Purify the product by recrystallization or column chromatography.

1,3-Dipolar Cycloaddition

This method involves the reaction of a diazo compound (as the 1,3-dipole) with an alkyne.

General Procedure:

-

Dissolve the alkyne in a suitable solvent.

-

Add the diazo compound to the solution.

-

The reaction may proceed at room temperature or require heating, depending on the reactivity of the substrates.

-

Isolate and purify the product as described for the Knorr synthesis.

Conclusion and Future Perspectives

Substituted pyrazole carboxylates represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of potent biological activities. Their synthetic accessibility and the tunability of their structure allow for the optimization of their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on the development of multi-target agents that can address complex diseases such as cancer and inflammatory disorders. Furthermore, the exploration of novel substitutions and the application of advanced computational methods for rational drug design will undoubtedly lead to the discovery of new and improved pyrazole-based therapeutics. The in-depth understanding of their mechanisms of action and the continued refinement of synthetic and biological evaluation methodologies will be crucial for translating the promise of these versatile compounds into clinical reality.

References

- Abdel-Wahab, B. F., et al. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Archives of Pharmacal Research, 36(10), 1163-1183.

- Alegaon, S. G., et al. (2014). 1,3,4-Trisubstituted pyrazole analogues as promising anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 22(10), 2896-2904.

- Bandgar, B. P., et al. (2013). Design, synthesis, characterization and biological evaluation of novel pyrazole integrated benzophenones. Bioorganic & Medicinal Chemistry Letters, 23(3), 912-916.

- Bansal, R. K., & Gupta, M. (2020). Recent advances in the development of pyrazole derivatives as anticancer agents. European Journal of Medicinal Chemistry, 187, 111957.

- Chen, Q., et al. (2015).

- Chovatia, P. T., et al. (2007). Synthesis and characterization of some new pyrazole derivatives and their antimicrobial activity. E-Journal of Chemistry, 4(4), 519-524.

- El-Sayed, M. A. A., et al. (2018). Design, Synthesis and In-vivo Anti-inflammatory Activity of New Celecoxib Analogues as NSAID. Medicinal Chemistry, 14(6), 614-623.

- Gökhan-Kelekçi, N., et al. (2007). A new series of 1-thiocarbamoyl-3-substituted-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives as potent monoamine oxidase inhibitors. Bioorganic & Medicinal Chemistry, 15(17), 5775-5789.

- Hegab, M. I., et al. (2007). Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives. Bioorganic & Medicinal Chemistry, 15(13), 4429-4441.

- Kamal, A., et al. (2016). Discovery of Novel Pyrazole Derivatives as Potent Neuraminidase Inhibitors against Influenza H1N1 Virus. Archiv der Pharmazie, 349(1), 45-54.

- Keche, A. P., et al. (2012). Synthesis, anti-inflammatory and antimicrobial evaluation of novel 1-acetyl-3,5-diaryl-4,5-dihydro (1H) pyrazole derivatives bearing urea, thiourea and sulfonamide moieties. Bioorganic & Medicinal Chemistry Letters, 22(21), 6611-6615.

- Kumar, A., et al. (2010). Synthesis of novel pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 18(16), 5893-5899.

- Kumar, V., et al. (2013). Recent advances in the synthesis of pyrazole derivatives. RSC Advances, 3(40), 18274-18297.

- Nasr, M. N., & Gineinah, M. M. (2002). Pyrazole-related nucleosides. Synthesis and antiviral/antitumor activity of some substituted pyrazole and pyrazolo[4,3-d]-1,2,3-triazin-4-one nucleosides. Journal of Medicinal Chemistry, 45(18), 3997-4004.

- Nitulescu, G. M. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. Molecules, 27(10), 3300.

- Patel, R. V., et al. (2012). Synthesis and anti-inflammatory activity of celecoxib like compounds. Bioorganic & Medicinal Chemistry Letters, 22(15), 5034-5038.

- Pramanik, A., et al. (2017). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Molecular Structure, 1149, 76-88.

- Sangani, C. B., et al. (2014). Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors. Organic & Biomolecular Chemistry, 12(6), 998-1008.

- Sangani, C. B., et al. (2013). Synthesis, characterization, anticancer investigation and molecular docking of coumarin-carbazole based functionalized pyrazolines. Bioorganic & Medicinal Chemistry Letters, 23(16), 4647-4652.

- Sun, J., & Zhou, Y. (2015).

- Tewari, A. K., et al. (2014). Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic Chemistry, 56, 8-15.

- Thore, S. N., et al. (2016). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Medicinal Chemistry, 12(6), 553-563.

- Toti, K. S., et al. (2009). Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs. Bioorganic & Medicinal Chemistry, 17(14), 4995-5006.

- Ulloora, S., et al. (2018). New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. Molecules, 23(9), 2339.

- Verma, A., et al. (2023). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances, 13(25), 17154-17170.

- Verma, A., et al. (2020). Synthesis, characterization, molecular docking studies and anthelmintic and anti-cancer activity of pyrazole contain novel indolin-2-one derivatives. International Journal of Pharmaceutical Sciences and Research, 11(7), 3356-3365.

- Wang, Y., et al. (2019). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules, 24(18), 3270.

- Zhang, H., et al. (2021). Design, synthesis, antifungal activity and 3D-QSAR study of novel pyrazole carboxamide and niacinamide derivatives containing benzimidazole moiety. New Journal of Chemistry, 45(12), 5486-5497.

- Zhang, X., et al. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. Molecules, 27(10), 3300.

- de Oliveira, C. S., et al. (2017). Anti-Candida, Anti-Enzyme Activity and Cytotoxicity of 3,5-Diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides. Molecules, 22(11), 1930.

- de Souza, G. E. P., et al. (2018). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Medicinal Chemistry, 14(6), 586-597.

- de Clercq, E. (2009). Pyrazole-related nucleosides. Synthesis and antiviral/antitumor activity of some substituted pyrazole and pyrazolo[4,3-d]-1,2,3-triazin-4-one nucleosides. Journal of Medicinal Chemistry, 52(1), 1-13.

- el-Shaaer, H. M., et al. (1996). Synthesis of some biologically active pyrazoles and C-nucleosides. Molecules, 1(1), 48-55.

- el-Subbagh, H. I., et al. (2000). Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives. Journal of Medicinal Chemistry, 43(15), 2915-2921.

- el-Zahar, M. I., et al. (2007). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 12(7), 1410-1425.

- el-Zanfaly, N. B., et al. (2012). Recent advances in the synthesis of new pyrazole derivatives. European Journal of Medicinal Chemistry, 53, 22-40.

- Kamal, A., et al. (2020). Synthesis, molecular docking studies and anticancer activity of pyrazole contain novel indolin-2-one derivatives. Bioorganic Chemistry, 94, 103417.

- Kappe, C. O. (2000). Recent advances in the synthesis of pyrazoles.

- Khan, I., et al. (2021). Synthesis, and molecular docking studies of novel 1,2,3-triazoles-linked pyrazole carboxamides as significant anti-microbial and anti-cancer agents. Journal of Molecular Structure, 1225, 129252.

- Kumar, A., & Sharma, S. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 22(10), 1690.

- Oncu, S., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 79, 425-434.

- Ragab, F. A., et al. (2013). Synthesis and anti-inflammatory activity of celecoxib like compounds. Bioorganic & Medicinal Chemistry Letters, 23(17), 4892-4896.

- Rostom, S. A., et al. (2009). Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs. Bioorganic & Medicinal Chemistry, 17(14), 4995-5006.

- Sangshetti, J. N., et al. (2014). Synthesis and biological activities of novel pyrazole carboxamides containing an aryloxypyridyl ethylamine module. Journal of Agricultural and Food Chemistry, 62(21), 4819-4826.

- Sharma, V., et al. (2016). Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. Molecules, 21(11), 1473.

- Tanitame, A., et al. (2004). Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives. Bioorganic & Medicinal Chemistry, 12(22), 5927-5942.

- Thomas, K. D., & Adhikari, A. V. (2012). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 17(12), 14050-14086.

- Uddin, M. J., et al. (2018). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Medicinal Chemistry, 14(6), 586-597.

Sources

- 1. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents [mdpi.com]

- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. Synthesis, and molecular docking studies of novel 1,2,3-triazoles-linked pyrazole carboxamides as significant anti-microbial and anti-cancer agents - Repository of Research and Investigative Information [eprints.mui.ac.ir]

- 6. Synthesis and anti-inflammatory activity of celecoxib like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-Candida, Anti-Enzyme Activity and Cytotoxicity of 3,5-Diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis and In-vivo Anti-inflammatory Activity of New Celecoxib Analogues as NSAID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07283D [pubs.rsc.org]

- 20. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 21. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties [mdpi.com]

- 25. Discovery of Novel Pyrazole Derivatives as Potent Neuraminidase Inhibitors against Influenza H1N1 Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. chim.it [chim.it]

- 32. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to 1,3,4-Trimethyl-1H-Pyrazole Derivatives in Modern Drug Discovery

Abstract